

Analytical methods for quantifying Pyridazine-3-carboxamide in biological samples

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Compound of Interest

Compound Name: *Pyridazine-3-carboxamide*

Cat. No.: *B1582110*

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Application Note & Protocol

Quantitative Analysis of Pyridazine-3-carboxamide in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract and Introduction

Pyridazine-3-carboxamide is a heterocyclic organic compound featuring a pyridazine ring, a structure of interest in medicinal chemistry and drug development. Its derivatives have been investigated for a range of biological activities. Accurate quantification of such compounds in biological matrices like plasma is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies, which are critical components of the drug development pipeline.^{[1][2]}

This application note provides a detailed, robust, and validated protocol for the quantification of **Pyridazine-3-carboxamide** in human plasma. The method employs Solid-Phase Extraction (SPE) for sample clean-up, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the preferred technique for this application due to its high sensitivity, specificity, and ability to handle complex biological matrices.^[3] The protocol is designed to meet the stringent requirements for bioanalytical method validation as outlined by major regulatory bodies, ensuring data integrity and reliability.^{[4][5]}

The causality behind key experimental choices is discussed, providing researchers with the rationale needed to adapt or troubleshoot the methodology. This includes the selection of an appropriate internal standard, optimization of sample extraction, and the development of specific instrumental parameters.

Principle of the Method

The analytical workflow involves the extraction of **Pyridazine-3-carboxamide** and a stable isotope-labeled internal standard (SIL-IS) from a plasma matrix. The use of an internal standard is critical for achieving accurate and reliable results in LC-MS analysis.^[6] An IS is a compound of known concentration added to every sample, standard, and blank at the beginning of the sample preparation process.^[7] Its purpose is to correct for variability that can be introduced during the various stages of analysis, including sample preparation, injection volume differences, and fluctuations in mass spectrometer response.^{[7][8]}

A SIL-IS is the "gold standard" for quantitative LC-MS because it is chemically identical to the analyte, ensuring it behaves in a nearly identical manner during extraction and ionization, but is mass-differentiated for separate detection by the mass spectrometer.^[9]

Following extraction, the analyte and IS are chromatographically separated from endogenous matrix components on a reverse-phase HPLC column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides exceptional specificity by monitoring a unique precursor-to-product ion transition for both the analyte and the internal standard.

Materials, Reagents, and Instrumentation

Materials and Reagents

- Analyte: **Pyridazine-3-carboxamide** (≥98% purity)
- Internal Standard: **Pyridazine-3-carboxamide**-¹³C₂, ¹⁵N (custom synthesis, ≥98% purity, ≥99% isotopic enrichment)
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (ULC/MS grade), Ultra-pure water (18.2 MΩ·cm)

- Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), sourced from certified vendors.
- SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg/1 mL)
- Reagents: Ammonium Formate (LC-MS grade)

Instrumentation

- LC System: A high-performance liquid chromatography system capable of binary gradient delivery (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class).
- MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 7500, Thermo Scientific TSQ Altis Plus).
- Analytical Column: Reverse-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm).[\[10\]](#)
- Data System: Instrument-specific software for data acquisition and processing.

Experimental Protocols

Preparation of Standards and Quality Control (QC)

Samples

Rationale: Preparing accurate calibration standards and QCs is the foundation of quantitative analysis. Stock solutions are prepared in an organic solvent to ensure stability and solubility. Working solutions are then diluted in a surrogate matrix (or the same biological matrix if analyte-free) to mimic the study samples.

- Primary Stock Solutions (1 mg/mL):
 - Accurately weigh ~5 mg of **Pyridazine-3-carboxamide** and the SIL-IS into separate 10 mL volumetric flasks.
 - Dissolve and bring to volume with Methanol. These are the primary stocks.

- Working Standard Solutions:
 - Perform serial dilutions of the **Pyridazine-3-carboxamide** primary stock with 50:50 (v/v) Methanol:Water to prepare a set of working standard solutions. These solutions will be used to spike into blank plasma to create the calibration curve.
- Internal Standard (IS) Working Solution (100 ng/mL):
 - Dilute the SIL-IS primary stock with 50:50 (v/v) Methanol:Water. This solution will be added to all samples.
- Calibration Curve (CC) and Quality Control (QC) Samples:
 - Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.
 - A typical calibration curve might include 8 points ranging from 0.5 ng/mL to 500 ng/mL.
 - QC samples should be prepared at a minimum of four levels:
 - LLOQ QC: Lower Limit of Quantitation
 - Low QC (LQC): ~3x LLOQ
 - Mid QC (MQC): In the middle of the calibration range
 - High QC (HQC): ~75-85% of the highest calibration standard

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: Biological samples like plasma contain proteins, lipids, and salts that can interfere with analysis and damage the LC-MS system.^[11] SPE is a robust technique that removes these interferences based on the physicochemical properties of the analyte, resulting in a cleaner extract and improved sensitivity compared to simpler methods like protein precipitation.

- Sample Aliquoting: Pipette 100 µL of plasma sample (Standard, QC, or Unknown) into a 1.5 mL microcentrifuge tube.

- IS Addition: Add 25 μ L of the IS Working Solution (100 ng/mL) to each tube. Vortex briefly.
- Pre-treatment: Add 200 μ L of 4% phosphoric acid in water to each sample. Vortex to mix. This step acidifies the sample, ensuring the analyte is charged for retention on the cation-exchange sorbent.
- SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of Methanol followed by 1 mL of ultra-pure water. Do not allow the sorbent bed to dry.
- Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum or positive pressure to pass the sample through the cartridge at a slow, steady rate (\sim 1 mL/min).
- Washing:
 - Wash 1: Pass 1 mL of 0.1% Formic Acid in water through the cartridge to remove polar interferences.
 - Wash 2: Pass 1 mL of Methanol through the cartridge to remove non-polar, non-basic interferences.
- Elution: Elute the analyte and IS by passing 500 μ L of 5% ammonium hydroxide in Methanol through the cartridge into a clean collection tube. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at \sim 40°C.
 - Reconstitute the dried extract in 100 μ L of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.
 - Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Method

Rationale: Chromatographic separation is essential to resolve the analyte from other components that may have been co-extracted from the matrix, preventing ion suppression or

enhancement. The MRM parameters are optimized for maximum sensitivity and specificity for the target compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |
|--------------------|--|
| LC System | UPLC/UHPLC System |
| Column | ZORBAX Eclipse Plus C18, 2.1 × 50 mm, 1.8 μm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 μL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| MRM Transitions | Compound |
| Pyridazine-3-carboxamide | |
| Pyridazine-3-carboxamide- ¹³ C ₂ , ¹⁵ N (IS) | |

Note: MS parameters are instrument-dependent and require optimization.

Bioanalytical Method Validation

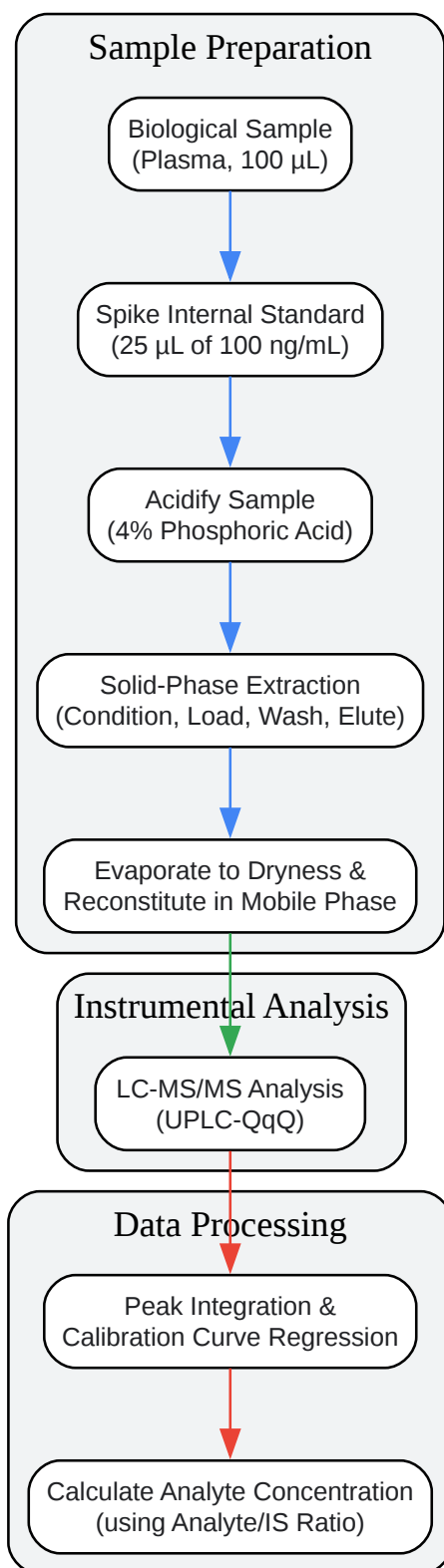
The method was validated according to the ICH M10 Bioanalytical Method Validation Guideline.
[5] This ensures the analytical method is reliable and suitable for its intended purpose.[4]

Table 3: Summary of Method Validation Results

| Parameter | Acceptance Criteria (ICH M10) | Result |
|----------------------------|--|---|
| Linearity (r^2) | ≥ 0.99 | 0.9985 (Weighted $1/x^2$) |
| Range | - | 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ) |
| Intra-day Precision (%CV) | $\leq 15\%$ ($\leq 20\%$ at LLOQ) | 2.8% - 8.9% |
| Inter-day Precision (%CV) | $\leq 15\%$ ($\leq 20\%$ at LLOQ) | 4.1% - 10.2% |
| Intra-day Accuracy (%Bias) | Within $\pm 15\%$ ($\pm 20\%$ at LLOQ) | -7.5% to 6.8% |
| Inter-day Accuracy (%Bias) | Within $\pm 15\%$ ($\pm 20\%$ at LLOQ) | -5.9% to 8.1% |
| Extraction Recovery | Consistent and reproducible | Mean Recovery: 89.5% (Analyte), 91.2% (IS) |
| Matrix Effect | IS-normalized matrix factor CV $\leq 15\%$ | CV = 6.7% |
| Stability | Analyte concentration within $\pm 15\%$ of nominal | Stable for 24h at room temp (bench-top), 3 freeze-thaw cycles, and 90 days at -80°C . Post-preparative stable for 48h in autosampler. |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data generation.



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Caption: Bioanalytical workflow for **Pyridazine-3-carboxamide** quantification.

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of **Pyridazine-3-carboxamide** in human plasma. The use of solid-phase extraction provides excellent sample clean-up, minimizing matrix effects and ensuring high recovery. The method demonstrates excellent performance in linearity, precision, and accuracy, meeting the rigorous standards set by international regulatory guidelines for bioanalytical method validation.^{[1][5]} This protocol is well-suited for regulated bioanalysis in support of drug development programs requiring pharmacokinetic and toxicokinetic assessments.

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